molecular formula C11H18N2O2 B13967009 1-(t-Butoxycarbonyl)-2-cyano-2-methylpyrrolidine

1-(t-Butoxycarbonyl)-2-cyano-2-methylpyrrolidine

Cat. No.: B13967009
M. Wt: 210.27 g/mol
InChI Key: IRLDBOJEUIVHSE-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyano-2-methylpyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl ester group, a cyano group, and a methyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyano-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-cyano-2-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide as catalysts . The reaction is carried out under mild conditions to ensure high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of tert-butyl 2-cyano-2-methylpyrrolidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyano-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-cyano-2-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a precursor for the synthesis of bioactive compounds.

Medicine: In the field of medicine, tert-butyl 2-cyano-2-methylpyrrolidine-1-carboxylate is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a pharmacological tool in drug discovery .

Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes and applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

  • tert-Butyl 2-cyano-2-methylpyrrolidine-1-carboxylate
  • tert-Butyl 2-cyano-2-methylpyrrolidine-1-carboxylate
  • tert-Butyl 2-cyano-2-methylpyrrolidine-1-carboxylate

Uniqueness: tert-Butyl 2-cyano-2-methylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 2-cyano-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDBOJEUIVHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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